Product packaging for Lincomycin cyclic carbonate(Cat. No.:CAS No. 14259-57-5)

Lincomycin cyclic carbonate

Cat. No.: B13736838
CAS No.: 14259-57-5
M. Wt: 432.5 g/mol
InChI Key: ZCPFXXMPCBQRLB-ZXJYXBIKSA-N
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Description

Lincomycin cyclic carbonate is a chemically modified derivative of the lincosamide antibiotic lincomycin . This compound is of significant interest in structure-activity relationship (SAR) studies, which aim to explore how modifications to the core lincomycin structure can alter its biological activity, physicochemical properties, and potential for overcoming bacterial resistance mechanisms . The parent antibiotic, lincomycin, is produced by Streptomyces lincolnensis and functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, acting as a structural analog of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA, thereby preventing peptide bond formation . Research into novel lincomycin derivatives, including those with modifications on the sugar moiety like cyclic carbonate esters, is a recognized strategy in medicinal chemistry for developing new antibacterial agents and biochemical probes . This product is intended for research use by qualified scientists in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Please inquire about certificate of analysis and specific handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O7S B13736838 Lincomycin cyclic carbonate CAS No. 14259-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14259-57-5

Molecular Formula

C19H32N2O7S

Molecular Weight

432.5 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-1-[(3aR,4R,6R,7S,7aS)-7-hydroxy-4-methylsulfanyl-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H32N2O7S/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)22)14-13(23)15-16(18(26-14)29-4)28-19(25)27-15/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)/t9-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1

InChI Key

ZCPFXXMPCBQRLB-ZXJYXBIKSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@H]3[C@H]([C@H](O2)SC)OC(=O)O3)O)[C@@H](C)O

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C3C(C(O2)SC)OC(=O)O3)O)C(C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Lincomycin Cyclic Carbonate

Strategies for the Formation of Cyclic Carbonate Moieties within Lincomycin (B1675468) Structures

The formation of a cyclic carbonate on the lincomycin scaffold typically involves the vicinal diol at the C-3 and C-4 positions of the sugar moiety. This transformation not only serves as a protecting group strategy but also provides a rigidified scaffold for further selective modifications.

Ring-Closing Carbonylation Reactions

Ring-closing carbonylation reactions offer a direct approach to introduce the cyclic carbonate moiety. These reactions utilize a carbonylating agent to bridge the hydroxyl groups at the C-3 and C-4 positions. A notable method involves the reaction of lincomycin with a suitable carbonylating agent in an inert solvent.

One documented procedure for the synthesis of lincomycin cyclic carbonate involves the reaction of lincomycin with N,N'-carbonyldiimidazole. google.com This reagent serves as a safe and effective phosgene (B1210022) equivalent. The reaction is typically carried out in a dry aprotic solvent such as tetrahydrofuran (B95107) under an inert atmosphere to prevent moisture-induced decomposition of the reagents. The reaction proceeds at a slightly elevated temperature, for instance around 40°C, to ensure a reasonable reaction rate. google.com The mechanism involves the initial activation of the hydroxyl groups by N,N'-carbonyldiimidazole, followed by an intramolecular nucleophilic attack to form the cyclic carbonate ring and release imidazole (B134444) as a byproduct.

Another potential, though less commonly detailed in the context of lincomycin, carbonylating agent is 4,4'-carbonyldi-1,2,4-triazole. google.com The choice of carbonylating agent can influence reaction conditions and purification strategies.

Derivatization from Hydroxylated Lincomycin Precursors

The primary precursor for the synthesis of this compound is lincomycin itself, which possesses the requisite 3,4-diol system. The direct conversion of this naturally occurring diol is the most straightforward and commonly employed strategy.

The process begins with the dissolution of lincomycin in a suitable dry solvent. The selection of the solvent is crucial to ensure the solubility of both the lincomycin starting material and the carbonylating agent, while also being inert to the reaction conditions. Tetrahydrofuran is a frequently cited solvent for this transformation. google.com The reaction stoichiometry is typically equimolar between lincomycin and the carbonylating agent to favor the formation of the monomeric cyclic carbonate. google.com Upon completion of the reaction, the solvent is removed under vacuum, and the crude product is then subjected to a purification process. This often involves dissolving the residue in a solvent like methylene (B1212753) chloride and washing with water to remove water-soluble byproducts and unreacted starting materials. google.com

Targeted Chemical Modifications and Structural Diversification of this compound

With the 3,4-diol protected as a cyclic carbonate, the lincomycin scaffold becomes amenable to selective modifications at other positions, namely the C-6 and C-7 positions of the sugar moiety and the pyrrolidine (B122466) ring.

Regioselective Functionalization at C-6 and C-7 Positions

The C-6 and C-7 positions of the lincosamide scaffold are critical for its biological activity, and modifications at these sites have been extensively explored to generate novel analogs with improved properties. The cyclic carbonate at C-3 and C-4 serves to sterically hinder these positions to some extent, influencing the regioselectivity of subsequent reactions.

Research has demonstrated that a variety of novel lincomycin analogs can be synthesized through modifications at the C-7 position. nih.gov These modifications can include the introduction of different functional groups via reactions such as the Mitsunobu reaction or SN2-type displacements. nih.gov For instance, the hydroxyl group at C-7 can be converted to a leaving group, allowing for the introduction of various nucleophiles.

The table below summarizes examples of modifications that have been explored at the C-7 position of lincomycin derivatives, showcasing the diversity of achievable functionalities.

Reagent/Reaction TypeC-7 ModificationReference
Mitsunobu ReactionIntroduction of various azido, thio, and other nucleophiles nih.gov
SN2 ReactionDisplacement of a leaving group with nucleophiles nih.gov
Palladium-Catalyzed Cross-CouplingIntroduction of aryl or vinyl groups nih.govresearchgate.net

Synthesis of Novel Analogs through Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the structural diversification of lincomycin and its derivatives, including the cyclic carbonate. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the introduction of a wide array of substituents.

Specifically, these reactions have been successfully applied to modify the C-7 position of lincomycin analogs. nih.govresearchgate.net For example, a suitable leaving group, such as a triflate or a halide, can be installed at the C-7 position, which can then participate in cross-coupling reactions like the Suzuki or Sonogashira reactions. This enables the introduction of various aryl, heteroaryl, or alkynyl groups, leading to the generation of novel analogs with potentially enhanced antibacterial activities. nih.govresearchgate.net

The table below provides an overview of the application of palladium-catalyzed cross-coupling reactions in the synthesis of lincomycin analogs.

Cross-Coupling ReactionPosition of ModificationIntroduced SubstituentReference
Suzuki CouplingC-7Aryl, Heteroaryl nih.govresearchgate.net
Sonogashira CouplingC-7Alkynyl nih.gov

These advanced synthetic methods have significantly expanded the chemical space accessible for lincomycin derivatives, providing a platform for the development of next-generation lincosamide antibiotics.

Component-Based Synthetic Routes to this compound Analogs

Component-based or building-block synthesis represents a strategic approach to generating analogs of complex molecules like lincomycin and its cyclic carbonate derivative. This methodology involves the separate synthesis of key structural fragments of the target molecule, which are then coupled together. This approach offers significant flexibility, allowing for the modification of individual components to create a diverse library of analogs that would be difficult to access through semi-synthesis from the natural product. chemrxiv.orgnih.gov

The synthesis of lincosamide antibiotics can be conceptually divided into the creation of two main components: the "northern-half," which is the aminosugar portion (methylthiolincosamine or MTL), and the "southern-half," the proline-derived amino acid fragment. chemrxiv.org By developing flexible synthetic routes to these building blocks, researchers can introduce a wide variety of structural modifications.

A key development in this area is a component-based route to the aminosugar fragment that utilizes nitroaldol chemistry to establish crucial chemical bonds within the sugar target. chemrxiv.orgnih.gov This route employs a glycal epoxide as a versatile intermediate, which allows for the installation of different groups at the anomeric (C1) position. chemrxiv.org Through this strategy, building blocks can be exchanged, and functional groups can be added at late stages of the synthesis, providing access to a host of rationally designed lincosamides. chemrxiv.orgnih.gov For example, this method has enabled the isosteric replacement of the methylthio group at the C1 position with α-ethyl or α-cyclopropyl groups. chemrxiv.org

Modifications are not limited to the C1 position. Significant efforts have also been directed at modifying the C6 and C7 positions of the lincomycin scaffold. nih.gov These syntheses often involve preparing various substituted proline intermediates (the southern half), which are then coupled with the aminosugar component. nih.gov Subsequent chemical transformations, such as the Mitsunobu reaction, SN2 reactions, or palladium-catalyzed cross-coupling, can then be used to introduce diverse substituents at the C7 position, leading to novel analogs. nih.gov

The power of this component-based approach is summarized in the table below, which illustrates how variations in the northern and southern-half building blocks can lead to different classes of lincomycin analogs.

Component Modified Building Block/Intermediate Modification Strategy Resulting Analog Class Reference
Northern Half (Aminosugar) Glycal EpoxideInstallation of various anomeric groupsC1-modified analogs (e.g., α-ethyl, α-cyclopropyl) chemrxiv.org
Northern Half (Aminosugar) Methyl 1-thio-α-lincosamideCoupling with modified proline intermediatesC7-modified analogs nih.gov
Southern Half (Amino Acid) Substituted Proline DerivativesCoupling with aminosugar componentC6-modified analogs nih.gov
Late-Stage Functionalization Key lincosamide intermediatesMitsunobu, SN2, Pd-catalyzed cross-couplingDiverse C7-substituted analogs nih.gov

This modular strategy underpins a powerful platform for the discovery of new lincosamide antibiotics, moving beyond the limitations of semi-synthesis from the natural product itself. chemrxiv.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce environmental impact through the use of sustainable starting materials, milder reaction conditions, and waste reduction. While specific literature detailing green synthetic routes exclusively for this compound is not abundant, general advancements in the green synthesis of cyclic carbonates and lincosamides provide a clear blueprint for future strategies.

A cornerstone of green chemistry is the utilization of carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock, for the synthesis of cyclic carbonates. nih.govresearchgate.net The cycloaddition of CO₂ to epoxides is a 100% atom-economical reaction and is considered one of the most promising routes for CO₂ conversion. researchgate.net This reaction, which could be applied to a suitable lincomycin-derived epoxide precursor, is a prime example of carbon capture and utilization. rsc.org

Significant research has focused on developing efficient and environmentally benign catalysts for this transformation. Key areas of progress include:

Organocatalysis : Metal-free catalytic systems are being developed to avoid the toxicity and cost associated with heavy metals. rsc.org

Recyclable Catalysts : The development of heterogeneous catalysts, such as polyurea-encapsulated copper(I) chloride, allows for easy separation and reuse, minimizing waste. wordpress.com

Mild Reaction Conditions : Modern catalysts are being designed to operate under ambient or mild conditions of temperature and pressure, reducing energy consumption. researchgate.netrsc.org For instance, a Zn(betaine)₂Br₂ catalyst has been shown to efficiently promote the cycloaddition of CO₂ to epoxides at 30 °C and 1 atm. rsc.org

Beyond the formation of the carbonate ring, biotechnological approaches represent another facet of green chemistry relevant to lincosamide synthesis. Given the economic challenges of fully synthetic routes, biosynthesis and mutasynthesis are attractive alternatives. researchgate.net Mutasynthesis, for example, has been used to create novel lincomycin derivatives by feeding modified precursors to the lincomycin-producing organism, Streptomyces lincolnensis. This has resulted in more efficient 4'-butyl-4'-depropyl- and 4'-depropyl-4'-pentyl-lincomycin derivatives, demonstrating a biological route to analog diversification. researchgate.net

The table below outlines key green chemistry principles and their potential application in the synthesis of this compound and its analogs.

Green Chemistry Principle Specific Approach Potential Application to Lincomycin Synthesis Key Advantage Reference
Use of Renewable Feedstocks CO₂ as a C1 sourceFormation of the cyclic carbonate ring from a lincomycin epoxide precursor.Utilizes a greenhouse gas as a raw material; atom-economical. nih.govresearchgate.net
Catalysis Organocatalysis / Recyclable Heterogeneous CatalystsEfficient cycloaddition of CO₂ to the lincomycin backbone.Reduces metal waste, allows for catalyst reuse, lowers process costs. rsc.orgwordpress.com
Design for Energy Efficiency Catalysts active at ambient temperature and pressureSynthesis of the cyclic carbonate without the need for high energy input.Lower energy consumption and safer operating conditions. rsc.org
Use of Biotechnology MutasynthesisGeneration of novel lincomycin analogs by feeding modified precursors to microorganisms.Reduces the need for complex, multi-step chemical synthesis; sustainable. researchgate.net

Integrating these nature-inspired and efficiency-focused strategies offers a pathway toward more sustainable and environmentally benign manufacturing of this compound and its derivatives. nih.gov

Structure Activity Relationship Sar Studies of Lincomycin Cyclic Carbonate Derivatives

Correlation of Structural Modifications with Antimicrobial Potency and Spectrum

The antimicrobial profile of lincomycin (B1675468) derivatives is intricately linked to their chemical architecture. Modifications at various positions on the lincomycin molecule, particularly at the C-6 and C-7 positions of the carbohydrate moiety and alterations to the proline portion, have profound effects on their potency and spectrum of activity.

The C-6 position of the pyranose ring has been a focal point for structural modifications to overcome bacterial resistance and enhance potency. Research has shown that alterations at this site can significantly impact the interaction of the antibiotic with the bacterial ribosome. For instance, the synthesis of novel lincomycin analogs with modifications at both the C-6 and C-7 positions has yielded compounds with potent antibacterial activities. harvard.edu One study highlighted that the removal of the 1-hydroxyethyl group at C-6 resulted in an analogue with only 1% of the antibacterial activity of the parent compound, underscoring the importance of this functional group for bioactivity. rsc.org

Further investigations into the C-6 position have explored the introduction of various substituents to create novel analogs. These modifications aim to improve the binding affinity to the ribosomal target and evade resistance mechanisms. The development of 6-de-(1-hydroxyethyl)lincomycin was achieved through a synthetic route starting from D-galactose. rsc.org The resulting compound, however, demonstrated significantly reduced antibacterial efficacy, suggesting that the C-6 side chain is crucial for potent activity. rsc.org

Modification at C-6 Observed Effect on Antimicrobial Activity Reference
De-(1-hydroxyethyl)Reduced activity to 1% of the parent compound rsc.org

Further research has demonstrated that introducing arylthio groups at the C-7 position can lead to derivatives with potent activity against Gram-positive bacteria, including those with the erm gene which confers resistance. nih.gov Specifically, 7(S)-7-deoxy-7-arylthiolincomycin derivatives were synthesized and showed promising antibacterial profiles. nih.gov For example, a derivative with a 4-morpholinocarbonylphenylthio group at the C-7 position (compound 28) exhibited potent activity against major respiratory pathogens, even surpassing clindamycin (B1669177) in some cases. nih.govresearchgate.net Another derivative (compound 38) showed very potent activity against various strains of Streptococcus pneumoniae carrying the erm gene. nih.govresearchgate.net The introduction of a biarylthio substituent at C-7 has also been reported to impart exceptional potency against multidrug-resistant Staphylococcus and Streptococcus isolates. chemrxiv.org

The synthesis and bioactivity of 2,7-dialkylcarbonate esters of lincomycin have also been explored, indicating that the C-7 position is amenable to the introduction of a carbonate functional group. nih.gov

Derivative Modification at C-7 Key Research Finding Reference
Clindamycin7-chloro-7-deoxyImproved potency and broader spectrum compared to lincomycin. harvard.edunih.gov
7(S)-7-deoxy-7-arylthiolincomycin derivatives7-arylthioActive against Gram-positive bacteria with the erm resistance gene. nih.gov
Compound 287-(4-morpholinocarbonylphenylthio)Potent activity against major respiratory pathogens. nih.govresearchgate.net
Compound 38Not specified in abstractPotent activity against Streptococcus pneumoniae with the erm gene. nih.govresearchgate.net
7-O-methyl analogue7-O-methylEnhanced antibacterial activity. rsc.org

The carbohydrate portion of lincomycin, specifically the methylthiolincosamine (MTL) moiety, is essential for its interaction with the bacterial ribosome. chemrxiv.org The 2,3,4-triol pharmacophore within this moiety is considered indispensable for the successful inhibition of bacterial protein synthesis. chemrxiv.org Modifications to this core structure, such as the synthesis of 2-O-methyl and 2-deoxy analogues, have been investigated to understand their impact on antibacterial activity. rsc.org

The thiomethyl substituent at the C-1 position also plays a subtle but important role in the antibiotic's activity. chemrxiv.org Replacement of the thiomethyl group with nearly isosteric groups like ethyl or chloromethyl resulted in analogs with diminished activity, particularly against Gram-negative and MLSB (macrolide-lincosamide-streptogramin B) resistant Gram-positive strains. chemrxiv.org The structure and stereochemistry of the carbohydrate moiety have been a subject of study to elucidate their contribution to the biological function of lincomycin. nih.gov

Stereochemical Determinants of Biological Activity

The stereochemistry of lincomycin derivatives is a critical factor governing their biological activity. This is particularly evident at the C-7 position, where the configuration of the substituent has a profound impact on antimicrobial potency.

Computational and Rational Design Approaches in SAR Elucidation

In recent years, computational and rational design approaches have become invaluable tools in the elucidation of structure-activity relationships for lincomycin derivatives. These methods provide insights into the molecular interactions between the antibiotic and its target, guiding the design of more potent and selective agents.

Three-dimensional analysis of lincomycin derivatives complexed with ribosomal RNA (rRNA) has provided a deeper understanding of the binding modes and the structural features required for potent activity. nih.govresearchgate.net Computational techniques such as in silico modeling and fragment-based drug design (FBDD) are being increasingly utilized to develop novel antimicrobial agents. nih.gov These approaches allow for the virtual screening of large compound libraries and the rational design of molecules with improved pharmacological properties. nih.gov Other computational methods like molecular docking, pharmacophore modeling, and Density Functional Theory (DFT) are also employed in SAR studies to predict the biological activity of new derivatives. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Lincomycin Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. For lincomycin derivatives, QSAR models have been developed to predict their antimicrobial potency and to guide the synthesis of new and more effective analogs.

Both 2D and 3D QSAR models have been constructed to understand the relationship between the physicochemical properties of lincomycin derivatives and their activity against various bacterial strains, including Streptococcus pneumoniae. nih.gov These models can identify the key structural features and descriptors that contribute positively or negatively to the biological activity. nih.gov QSAR studies, often combined with other computational techniques like molecular docking and molecular dynamics simulations, provide a comprehensive framework for the rational design of novel antimicrobial agents. researchgate.netnih.gov The application of QSAR helps in predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

Microbiological Activity and Efficacy Profiles of Lincomycin Cyclic Carbonate Analogs

In Vitro Antimicrobial Efficacy Against Gram-Positive Bacterial Pathogens

The in vitro activity of lincomycin (B1675468) cyclic carbonate analogs has been evaluated against a range of Gram-positive bacteria, demonstrating their potential as effective antimicrobial agents.

Lincomycin derivatives, including those with cyclic carbonate modifications, have shown promising activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov For instance, a novel lincomycin derivative, referred to as compound A, demonstrated significant potency with MIC50 and MIC90 values of 0.12 and 0.25 μg/ml, respectively, against clindamycin-susceptible MRSA clinical isolates. nih.gov Against hospital-acquired MRSA with clindamycin (B1669177) resistance, the MIC50 and MIC90 values were 1.0 and 2.0 μg/ml, respectively. nih.gov This suggests that such analogs can overcome some existing resistance mechanisms. Furthermore, some analogs have been shown to be fully active against most erythromycin-resistant strains of Staphylococcus aureus. nih.gov The activity of these analogs is attributed to their ability to bind to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. pfizer.comdrugbank.com

**Table 1: In Vitro Activity of Lincomycin Analog "Compound A" against *Staphylococcus aureus***

Strain Type MIC50 (μg/ml) MIC90 (μg/ml)
Clindamycin-Susceptible MRSA 0.12 0.25
Hospital-Acquired Clindamycin-Resistant MRSA 1.0 2.0

Data derived from a study on a novel lincomycin derivative, compound A. nih.gov

Analogs of lincomycin have demonstrated significant antibacterial activities against Streptococcus pneumoniae, including strains with erm genes which confer resistance to macrolides. researchgate.netresearchgate.net Modifications at the C-6 and C-7 positions of the lincomycin structure have yielded derivatives with potent activities against resistant S. pneumoniae. researchgate.net Some of these novel derivatives have shown antibacterial activities comparable to or even superior to telithromycin (B1682012) against S. pneumoniae with erm gene. researchgate.net The development of such analogs is a key strategy to combat increasing pneumococcal resistance. nih.govoup.com

Similar to their activity against S. pneumoniae, lincomycin analogs have exhibited potent antibacterial effects against Streptococcus pyogenes, including macrolide-resistant strains carrying an erm gene. researchgate.netresearchgate.net Certain modifications have resulted in derivatives with antibacterial activities clearly superior to those of telithromycin against S. pyogenes with the erm gene. researchgate.net The potential of these analogs to treat infections caused by resistant S. pyogenes is a significant area of research. asm.org

The antimicrobial spectrum of lincomycin and its derivatives extends to various other Gram-positive organisms. google.com In vitro studies have indicated activity against Staphylococcus epidermidis, Enterococcus faecalis, and Clostridium difficile. google.com However, lincomycin and its analogs are generally not active against most strains of Enterococcus faecalis and Gram-negative organisms like Haemophilus influenzae and Escherichia coli. pfizer.comgoogle.com The primary utility of these compounds remains in the treatment of infections caused by susceptible strains of streptococci and staphylococci. drugbank.com

Bacteriostatic versus Bactericidal Properties in In Vitro Systems

Lincomycin and its derivatives, including cyclic carbonate analogs, are predominantly bacteriostatic in vitro. pfizer.com This means they inhibit the growth and reproduction of bacteria without killing them directly. mdpi.com The antibacterial effect is achieved by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis. pfizer.comdrugbank.com Whether an antibiotic is bacteriostatic or bactericidal can depend on the concentration of the drug and the specific susceptibility of the microorganism. pfizer.com The ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC) is often used to classify an antibiotic's action, with a ratio of ≤ 4 typically indicating bactericidal activity and a ratio of > 4 suggesting bacteriostatic activity. mdpi.com

Preclinical In Vivo Efficacy Assessments in Animal Infection Models (e.g., Pulmonary Infection Models)

Preclinical studies using animal models have demonstrated the in vivo efficacy of novel lincomycin derivatives. For example, a lincomycin derivative, compound A, showed superior efficacy compared to clindamycin and linezolid (B1675486) in a mouse skin abscess model infected with both clindamycin-susceptible and -resistant MRSA. nih.gov In a murine lung infection model, treatment with certain adenosine (B11128) analogues, a different class of compounds, resulted in a dose-dependent reduction of pneumococci. nih.govoup.com Furthermore, some lincomycin derivatives have exhibited strong therapeutic effects in rat in vivo models for infections caused by resistant S. pneumoniae. researchgate.net These findings in animal models are crucial for the further development of these compounds for potential clinical use. nih.gov

Evaluation of Lincomycin Cyclic Carbonate Analogs Against Anaerobic Bacteria in Model Systems: A Review of Available Data

Currently, there is a notable lack of publicly available scientific literature, clinical trial data, or detailed research findings specifically evaluating the efficacy of this compound analogs against anaerobic bacteria in in vivo or other model systems. While the parent compound, lincomycin, and its well-known derivative, clindamycin, have established activity against a range of anaerobic pathogens, specific data for cyclic carbonate analogs remains elusive in published studies.

Lincomycin itself is known to be effective against various Gram-positive and anaerobic bacteria. ontosight.ai Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. ontosight.ai Modifications to the lincomycin structure, such as the introduction of a cyclic carbonate group, are intended to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced therapeutic profiles. ontosight.ai

A patent for a broad range of lincomycin derivatives has indicated that certain compounds possess a minimum inhibitory concentration (MIC) of 32 μg/mL or less against anaerobic bacteria such as Bacteroides fragilis, Bacteroides thetaiotaomicron, and Clostridium difficile. However, this patent does not specifically identify these active compounds as this compound analogs nor does it provide data from in vivo infection models.

Further research and publication of studies are necessary to determine the specific microbiological activity and efficacy profiles of this compound analogs against anaerobic bacteria in relevant model systems. Without such data, a comprehensive evaluation as outlined cannot be provided.

Mechanisms of Bacterial Resistance to Lincomycin Cyclic Carbonate and Lincosamides

Ribosomal Resistance Mechanisms

The primary target for lincosamide antibiotics is the 50S ribosomal subunit, where they bind to the 23S ribosomal RNA (rRNA) to inhibit protein synthesis. patsnap.comnih.gov Consequently, the most prevalent resistance mechanisms involve alterations to this ribosomal target. researchgate.netoup.com

The most common mechanism of resistance to lincosamides involves the methylation of their ribosomal target site. ijprajournal.com This process is mediated by enzymes called erythromycin (B1671065) ribosome methylases, which are encoded by a variety of erm genes. oup.comijprajournal.com These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in Escherichia coli) within the domain V of the 23S rRNA. ijprajournal.comnih.gov This modification reduces the binding affinity of not only lincosamides but also macrolides and streptogramin B antibiotics, as their binding sites on the ribosome overlap. oup.comijprajournal.comfrontiersin.org This phenomenon results in a cross-resistance pattern known as the MLSB phenotype. oup.comijprajournal.com

The expression of erm genes can be either constitutive or inducible nih.gov:

Constitutive MLSB (cMLSB) Phenotype: In this case, the methylase enzyme is continuously produced, leading to high-level resistance to all macrolides, lincosamides, and streptogramin B antibiotics. nih.gov

Inducible MLSB (iMLSB) Phenotype: Here, the methylase is only synthesized in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. oup.comnih.gov Bacteria with this phenotype appear resistant to the inducer but may initially test as susceptible to lincosamides like clindamycin (B1669177) in vitro. However, the presence of the inducer can trigger resistance, potentially leading to therapeutic failure if a lincosamide is used. oup.com

Nearly 40 different erm genes have been identified, with erm(A) and erm(C) being predominant in staphylococci. oup.comnih.gov These genes are frequently carried on mobile genetic elements such as plasmids and transposons, which contributes to their wide dissemination among pathogenic bacteria. oup.com

Resistance PhenotypeDescriptionInducing AgentsResult
Constitutive MLSB (cMLSB) Methylase is always produced.None required.Resistance to macrolides, lincosamides, and streptogramin B. nih.gov
Inducible MLSB (iMLSB) Methylase is produced only in the presence of an inducer.14- and 15-membered macrolides (e.g., erythromycin). oup.comAppears susceptible to lincosamides in vitro but resistance can be induced, leading to potential treatment failure. oup.com

A phenomenon known as dissociated resistance is observed with some MLSB phenotypes, particularly those conferred by the inducible expression of erm(A) and erm(C) genes. oup.com This is characterized by resistance to certain inducing antibiotics (14- and 15-membered macrolides) while other non-inducing drugs, such as 16-membered macrolides and lincosamides, remain active in vitro. oup.com This dissociation arises from differences in the ability of various antibiotics to induce methylase production. oup.com Detection of this specific phenotype can be challenging and may require testing with lincomycin (B1675468) specifically, rather than clindamycin, as the latter may not effectively reveal the resistance. oup.comijprajournal.comresearchgate.net

Cross-Resistance Patterns with Clindamycin and Macrolide Antibiotics

The primary mechanism of cross-resistance between lincosamides (like lincomycin cyclic carbonate and clindamycin) and macrolide antibiotics is target-site modification via 23S rRNA methylation. oup.comijprajournal.com The erm genes encode methylases that alter the common binding site for these antibiotic classes, leading to the MLSB phenotype. oup.comfrontiersin.org

Constitutive expression of erm genes results in broad cross-resistance to macrolides and lincosamides. oup.com

Inducible expression leads to more complex patterns. For instance, strains with inducible resistance are resistant to inducing macrolides (e.g., erythromycin) but may appear susceptible to lincosamides (e.g., clindamycin) in standard tests. oup.com The presence of an erythromycin disk placed near a clindamycin disk in a diffusion test (D-test) can reveal this inducible resistance by showing a flattening of the clindamycin inhibition zone, indicating that the bacteria have been induced to resist clindamycin as well. oup.com

Other resistance mechanisms can lead to different cross-resistance profiles. For example, efflux pumps encoded by msr(A) genes in staphylococci confer resistance to macrolides and streptogramin B, but not to lincosamides. ijprajournal.comnih.gov Conversely, enzymatic inactivation by lincosamide nucleotidyltransferases confers resistance specifically to lincosamides. oup.com

Biochemical and Genetic Characterization of Resistance Development

The genetic basis for lincosamide resistance is diverse and often involves genes that are horizontally transferable. nih.govnih.gov Beyond the well-characterized erm genes, several other gene families contribute to resistance through different biochemical pathways.

lnu (or lin) genes: These genes encode lincosamide nucleotidyltransferase enzymes that inactivate lincosamides through adenylation. nih.govnih.gov For example, the lnu(A) and lnu(B) genes confer resistance to lincomycin, though clindamycin may remain largely active. oup.com The biochemical mechanism involves the adenylation of the hydroxyl group at position 3 of the lincosamide molecule. nih.gov

cfr gene: This gene encodes an rRNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. nih.gov This modification confers a broad resistance phenotype known as PhLOPSA, which includes resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. nih.gov

ABCF Proteins: ATP-binding cassette F (ABCF) proteins, such as LmrC in Streptomyces lincolnensis and Vga, Lsa, and Sal proteins in other bacteria, can confer resistance. nih.govnih.govnih.gov These proteins are cytosolic ATPases that protect the ribosome from the antibiotic, likely by binding to the ribosome and dislodging the drug, thereby restoring protein synthesis. nih.govnih.gov

These resistance genes are frequently located on mobile genetic elements like plasmids, transposons, and integrative and conjugative elements, which allows them to be transferred between different bacterial species and strains. nih.govnih.gov

Gene FamilyMechanism of ActionSpectrum of Resistance
erm Ribosomal methylation (23S rRNA at A2058). oup.comijprajournal.comMacrolides, Lincosamides, Streptogramin B (MLSB). oup.com
lnu/lin Enzymatic inactivation (nucleotidylation/adenylation). nih.govLincosamides (primarily lincomycin). oup.com
cfr Ribosomal methylation (23S rRNA at A2503). nih.govPhenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A (PhLOPSA). nih.gov
lsa, vga, sal Ribosomal protection (ABCF proteins). nih.govnih.govLincosamides, Streptogramin A, Pleuromutilins. nih.gov

Strategies for Overcoming Existing Resistance Mechanisms

The spread of resistance, particularly erm-mediated MLSB resistance, has compromised the clinical utility of lincosamides and related antibiotics. This has spurred research into strategies to circumvent these resistance mechanisms.

A key strategy to combat resistance is the chemical modification of existing antibiotics to create novel analogs that can evade resistance mechanisms. nih.gov Structure-guided design and component-based synthesis have been employed to develop new antibiotic classes that are effective against multidrug-resistant bacteria. nih.gov

One successful example is the development of iboxamycin (B13906954), a synthetic oxepanoprolinamide antibiotic. nih.gov Iboxamycin was designed to have a rigid scaffold that enhances its binding to the ribosome. nih.gov X-ray crystallography studies have shown that iboxamycin can bind effectively even to erm-methylated ribosomes. nih.gov It achieves this by displacing the methylated A2058 nucleotide, allowing it to overcome the resistance mechanism that renders older lincosamides like clindamycin ineffective. nih.gov Similarly, another synthetic compound, cresomycin, which is based on the lincosamide structure, has shown potent activity against resistant strains. amr-insights.eu These synthetic approaches demonstrate the potential to create new antibiotics that can overcome prevalent resistance mechanisms like those mediated by erm genes. nih.govnih.gov

Exploration of Compounds Targeting Efflux Pumps

Bacterial resistance to lincosamides, including by extension this compound, is significantly mediated by efflux pumps. These membrane-bound protein complexes actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular ribosomal targets. A key strategy to overcome this form of resistance involves the exploration and development of compounds known as efflux pump inhibitors (EPIs). These molecules are designed to be co-administered with an antibiotic to restore its efficacy by disabling the efflux mechanism. caister.comnih.gov

EPIs can function through various mechanisms, such as competitive inhibition where they bind to the pump instead of the antibiotic, or by disrupting the energy source required for the pump's operation. nih.gov Research in this area focuses on identifying potent EPIs from both natural and synthetic sources that can act against the specific efflux pumps responsible for lincosamide resistance.

Several superfamilies of efflux pumps are implicated in lincosamide resistance. The ATP-binding cassette (ABC) superfamily includes pumps encoded by the lsa gene family, which have been identified in bacteria such as Enterococcus and Staphylococcus species and are known to confer resistance to lincosamides and streptogramin A antibiotics. mdpi.comnih.gov Additionally, pumps from the Major Facilitator Superfamily (MFS), such as NorA in Staphylococcus aureus, are also known to transport a wide range of structurally diverse compounds, including lincosamides. mdpi.com

The exploration of compounds targeting these pumps has yielded several promising candidates, although none have yet been approved for clinical use, often due to issues with toxicity or in vivo stability. mdpi.com The research findings for some of these compounds are detailed below.

Interactive Data Table: Compounds Investigated as Efflux Pump Inhibitors for Lincosamide Resistance

Compound/Compound ClassTarget Efflux Pump/System (Bacterial Species)Detailed Research Findings
Phenylalanine-arginine β-naphthylamide (PAβN) Broad-spectrum, including pumps in Klebsiella pneumoniae and other Gram-negative bacteria.A well-characterized competitive EPI that acts as a broad-spectrum pump substrate. It has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of various antibiotics against multidrug-resistant bacteria. nih.gov
Piperine (B192125) NorA (MFS) in Staphylococcus aureusA natural alkaloid from black pepper, piperine has been reported to restore the susceptibility of S. aureus to antibiotics like ciprofloxacin (B1669076) by inhibiting the NorA efflux pump, leading to a notable reduction in MIC. mdpi.com
Reserpine MFS and RND superfamily pumps (e.g., in S. aureus)This plant alkaloid is a known inhibitor that targets efflux pumps by interacting with the transporter proteins. It has been shown to reverse NorA-mediated resistance and enhance the activity of antibiotics like norfloxacin.
MBX2319 RND pumps in Escherichia coliA synthetic pyrazolopyridine compound demonstrated to be a potent EPI. It was found to decrease the MIC of antibiotics like ciprofloxacin and levofloxacin (B1675101) against E. coli by up to 8-fold. mdpi.com
Capsaicin NorA (MFS) in Staphylococcus aureusThe active component of chili peppers, capsaicin, has been identified as a NorA efflux pump inhibitor. It enhances the susceptibility of S. aureus to certain antibiotics. nih.gov

The ongoing investigation into EPIs represents a critical frontier in combating antimicrobial resistance. The successful development of a safe and effective EPI could rejuvenate the clinical utility of established antibiotics like lincosamides against resistant bacterial strains. sciencedaily.com

Advanced Analytical Methodologies for Lincomycin Cyclic Carbonate Research

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic methods are fundamental in the analysis of Lincomycin (B1675468) cyclic carbonate, enabling its separation from complex mixtures, assessment of its purity, and determination of its concentration.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Lincomycin and its derivatives, including the cyclic carbonate form. nih.govinnovareacademics.in The versatility of HPLC allows for various configurations to achieve optimal separation and quantification.

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique. In a typical setup for lincomycin-related compounds, a C18 column is used due to its hydrophobic nature, which effectively retains the nonpolar characteristics of the derivatized molecule. nih.gov The mobile phase composition is critical for achieving good separation. A common mobile phase consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.govinnovareacademics.in For instance, a gradient elution with a mobile phase of 0.1% formic acid in water (A) and methanol (B) has been used for separating lincomycin derivatives. rsc.org Another method utilized a mobile phase of methanol and water in a 90:10 v/v ratio. innovareacademics.in

Detection is often performed using an ultraviolet (UV) detector, typically at a wavelength of 210 nm or 227 nm, especially after derivatization to enhance UV absorption. nih.govresearchgate.net Pre-column derivatization, for example with p-toluene sulfonyl isocyanate (PTSI), can be employed to improve the sensitivity of detection for compounds like Lincomycin that may lack a strong chromophore. nih.govarabjchem.org The retention time under specific chromatographic conditions is a key parameter for identification. For example, in one study on Lincomycin hydrochloride, a retention time of 3.73 minutes was observed. innovareacademics.in

The following table summarizes typical parameters for the HPLC analysis of Lincomycin derivatives, which would be applicable to Lincomycin cyclic carbonate research.

ParameterValue/ConditionSource(s)
Column C18, C8 nih.gov
Mobile Phase Methanol:Water (90:10 v/v) or Gradient with Acetonitrile/Methanol and buffered water nih.govinnovareacademics.in
Flow Rate 1 mL/min innovareacademics.in
Detection UV at 210 nm or 227 nm nih.govresearchgate.net
Retention Time Dependent on specific method, e.g., 3.73 min for Lincomycin HCl innovareacademics.in

Gas Chromatography (GC) offers another powerful technique for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). google.com Due to the low volatility of Lincomycin and its derivatives, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. google.com Silylation is a common derivatization technique, where a silylating reagent is used to react with the hydroxyl groups of the molecule. google.com

The separation in GC is achieved using a capillary column, such as one with a 5% phenylmethyl polysiloxane stationary phase. google.com The operating conditions, including column temperature, carrier gas flow rate, and injector temperature, are optimized to ensure efficient separation of the derivatized analyte from other components. For the analysis of lincomycin, a temperature program can be employed to facilitate the elution of the derivatized compound. google.com

Detection in GC analysis of lincosamides is often performed using a mass spectrometer, which not only quantifies the analyte but also provides structural information for confirmation. google.com

Key parameters for a potential GC-MS method for this compound are outlined below.

ParameterValue/ConditionSource(s)
Derivatization Silylation google.com
Column Capillary column (e.g., Rtx-5, 5% phenylmethyl polysiloxane) google.com
Carrier Gas Helium google.com
Detection Mass Spectrometry (MS) google.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon-hydrogen framework of this compound. rsc.orgarabjchem.orgacs.org

¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For a Lincomycin derivative, characteristic signals would be expected for the methyl groups, the propyl group, the pyrrolidine (B122466) ring protons, and the protons of the sugar moiety. arabjchem.org The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all crucial for assigning specific protons to their positions in the molecule. rsc.org

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. arabjchem.org The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. For instance, the carbonyl carbon of the cyclic carbonate group would appear at a characteristic downfield shift. arabjchem.org

The following table illustrates the type of data obtained from NMR analysis of a Lincomycin derivative, which would be analogous for this compound. arabjchem.org

NucleusChemical Shift (δ, ppm)MultiplicityAssignment (Example for a Lincomycin derivative)Source(s)
¹H 0.88triplet-CH₃ (propyl group) arabjchem.org
¹H 1.99singlet-S-CH₃ arabjchem.org
¹H 2.40singlet-CH₃ (on benzene (B151609) ring from derivatizing agent) arabjchem.org
¹³C 12.45-S-CH₃ arabjchem.org
¹³C 13.07-CH₃ (propyl group) arabjchem.org
¹³C 41.05-N-CH₃ arabjchem.org
¹³C 129.34, 129.72Unsubstituted carbons on benzene ring arabjchem.org

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govmdpi.com For a molecule like this compound, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions, often as protonated molecules [M+H]⁺. mdpi.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. arabjchem.org Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. nih.gov The analysis of these fragmentation patterns can help to elucidate the structure of the parent molecule. For Lincomycin, characteristic fragment ions are observed, and similar fragmentation pathways would be expected for its cyclic carbonate derivative. nih.gov For instance, the fragment ion at m/z 126 is a known quantitative ion for Lincomycin. nih.gov

Development and Validation of Research-Specific Analytical Protocols

The development and validation of analytical methods are critical to ensure that the data generated during research on this compound are reliable, accurate, and reproducible. nih.govnih.gov Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). innovareacademics.in

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in This is typically assessed by constructing a calibration curve and determining the correlation coefficient (r²), which should be close to 1. innovareacademics.in

Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

A validated method for Lincomycin analysis reported a linearity range of 5-25 µg/ml with a correlation coefficient of 0.9998, a recovery of 98.7% to 100.2%, and an RSD for precision of less than 2%. innovareacademics.in The LOD and LOQ were found to be 0.854 µg/ml and 0.258 µg/ml, respectively. innovareacademics.in Similar validation procedures would be essential for any analytical method developed for this compound.

Future Research Directions and Exploitation of Lincomycin Cyclic Carbonate Scaffolds

Design and Synthesis of Next-Generation Lincosamide Antibiotics with Enhanced Properties

The lincomycin (B1675468) cyclic carbonate scaffold serves as a valuable starting point for the design and synthesis of next-generation lincosamide antibiotics. The cyclic carbonate group can act as a reactive handle for the introduction of diverse chemical functionalities, allowing for the systematic modification of the lincomycin core. This approach aims to develop new analogs with improved properties, such as enhanced potency, broadened antimicrobial spectrum, and activity against drug-resistant pathogens.

Research efforts in this area are guided by structure-activity relationship (SAR) studies, which seek to understand how chemical modifications at different positions of the lincosamide structure affect its biological activity. researchgate.net For instance, modifications at the C-6 and C-7 positions of the lincomycin core have been shown to yield analogs with potent activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. researchgate.net The lincomycin cyclic carbonate scaffold provides a convenient platform for exploring such modifications.

The synthesis of these novel lincosamides can be achieved through a variety of chemical strategies. The cyclic carbonate can be opened by nucleophiles to introduce new side chains, or it can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The ultimate goal is to generate a library of new lincosamide derivatives that can be screened for their antimicrobial activity and further optimized to yield promising drug candidates.

Table 1: Examples of Lincosamide Modifications and Their Impact on Antibacterial Activity

Parent CompoundModificationResulting CompoundEnhanced Property
Lincomycin7(R)-hydroxyl group substitution with a 7(S)-chloro groupClindamycin (B1669177)Increased potency and broader spectrum of activity
LincomycinModification at the C-6 and C-7 positions4′-cis-(cyclopropylmethyl)piperidine analogsSignificantly strong antibacterial activities against resistant S. pneumoniae and S. pyogenes researchgate.net
LincomycinIntroduction of a para-heteroaromatic-phenylthio group at the C-7 positionNovel 7-thioether derivativesPotent activity against S. pneumoniae and S. pyogenes with erm gene researchgate.net

Investigation of this compound as a Chemical Probe for Biological Studies

Chemical probes are essential tools for dissecting complex biological processes. This compound can be developed into a chemical probe to investigate the mechanism of action of lincosamide antibiotics and to study the bacterial ribosome, their primary target. The cyclic carbonate functionality can be exploited for the attachment of reporter molecules, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking agents.

These tagged this compound derivatives would allow for the visualization of the drug's distribution within bacterial cells, the identification of its binding partners, and the characterization of its interactions with the ribosomal RNA and proteins. For example, a fluorescently labeled probe could be used in microscopy studies to track the accumulation of the antibiotic at its site of action. A biotinylated probe could be used in pull-down assays to isolate and identify the ribosomal components that interact with the drug.

Furthermore, lincomycin has been used as a probe to study chloroplasts, indicating its potential to investigate biological systems beyond bacteria. amanote.com The development of this compound-based probes could expand the utility of this molecule in various biological research areas.

Exploration of Modified Cyclic Carbonate Scaffolds for Antimicrobial Resistance Abatement

Antimicrobial resistance is a major global health threat, and there is an urgent need for new strategies to combat resistant bacteria. The modification of the this compound scaffold offers a promising approach to overcome existing resistance mechanisms. Bacteria have developed several ways to resist lincosamides, including target site modification, drug efflux, and enzymatic inactivation.

By strategically modifying the cyclic carbonate and other parts of the lincomycin molecule, it may be possible to design new analogs that can evade these resistance mechanisms. For example, modifications that alter the binding of the antibiotic to the ribosome could overcome resistance due to target site mutations. Similarly, modifications that make the antibiotic a poor substrate for efflux pumps or inactivating enzymes could restore its activity against resistant strains.

The exploration of modified cyclic carbonate scaffolds will involve the synthesis of a diverse range of analogs and their evaluation against a panel of drug-resistant bacterial strains. This approach, combined with structural biology studies to understand the interactions of the new analogs with their targets, could lead to the discovery of new lincosamides with potent activity against multidrug-resistant pathogens. researchgate.net

Theoretical Modeling and Computational Studies for Predictive Research and Drug Design

Theoretical modeling and computational studies have become indispensable tools in modern drug discovery. These methods can be applied to the this compound scaffold to accelerate the design and development of new antibiotics. Computational approaches can be used to predict the binding of lincomycin derivatives to the bacterial ribosome, to rationalize structure-activity relationships, and to guide the design of new analogs with improved properties.

Molecular docking simulations can be used to predict the binding modes of different this compound derivatives to the ribosome and to estimate their binding affinities. This information can help to prioritize the synthesis of the most promising candidates. Molecular dynamics simulations can be used to study the dynamic behavior of the antibiotic-ribosome complex and to understand the molecular basis of drug resistance.

Quantum mechanics calculations can be used to study the electronic properties of the this compound scaffold and to understand the reactivity of the cyclic carbonate group. These theoretical studies, in conjunction with experimental data, can provide a deeper understanding of the mechanism of action of lincosamide antibiotics and can facilitate the rational design of new drugs with enhanced efficacy. rsc.org

Potential as a Synthetic Intermediate for Other Bioactive Compounds (beyond direct antimicrobial action)

The this compound scaffold is not only a promising starting point for the development of new antibiotics but also a versatile synthetic intermediate for the preparation of other bioactive compounds. Cyclic carbonates are known to be valuable building blocks in organic synthesis, capable of undergoing a variety of chemical transformations. mdpi.com

The reactivity of the cyclic carbonate group can be harnessed to introduce a wide range of functional groups, leading to the synthesis of diverse molecular architectures. For example, the ring-opening of the cyclic carbonate with different nucleophiles can lead to the formation of carbamates, ethers, and esters. These transformations can be used to create libraries of new compounds that can be screened for a variety of biological activities, such as antiviral, antifungal, or anticancer properties.

Furthermore, the lincomycin moiety itself possesses a unique three-dimensional structure that could be exploited in the design of new bioactive molecules. The combination of the lincomycin core with the synthetic versatility of the cyclic carbonate group makes this compound a valuable platform for the discovery of new therapeutic agents with diverse applications beyond its direct antimicrobial action.

Q & A

Q. What experimental protocols are recommended for synthesizing lincomycin cyclic carbonate, and how can its purity be validated?

Synthesis typically involves derivatization of lincomycin hydrochloride under controlled carbonate conditions. Key steps include anhydrous reaction environments and purification via column chromatography. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 210 nm and compare retention times against USP Lincomycin Hydrochloride Reference Standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, ensuring absence of unreacted precursors or side products.

Q. How should researchers design a baseline study to assess the antimicrobial activity of this compound?

Adopt a multi-tiered approach:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution per CLSI guidelines.
  • Control groups : Include lincomycin hydrochloride as a comparator to evaluate enhanced stability or bioavailability from the cyclic carbonate modification.
  • Data normalization : Use the 2^(-ΔΔCq) method for qPCR analysis of bacterial gene expression (e.g., ribosomal RNA targets) to quantify antimicrobial effects .

Q. What are the critical parameters for characterizing the stability of this compound under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Key parameters:

  • Chemical stability : Monitor degradation via HPLC, focusing on hydrolysis products (e.g., free lincomycin).
  • Physical stability : Assess crystallinity changes using X-ray diffraction (XRD).
  • Statistical analysis : Apply response surface methodology (RSM) to model degradation kinetics and identify critical storage factors (temperature > humidity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies comparing this compound’s efficacy across bacterial strains?

Address contradictions through:

  • Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
  • Confounding variables : Stratify results by bacterial resistance profiles (e.g., mecA gene presence in MRSA) and adjust for inoculum size variations .
  • Mechanistic studies : Use transcriptomics to identify strain-specific pathways affected by the compound, such as differential expression of drug efflux pumps .

Q. What advanced statistical methods optimize the fermentation yield of this compound in Streptomyces cultures?

Apply a hybrid design:

  • Screening phase : Use Plackett-Burman design to identify significant factors (e.g., carbon source, nitrogen concentration).
  • Optimization phase : Implement central composite design (CCD) to model interactions between factors. For example, soluble starch and ammonium sulfate synergistically enhance yield, while dextrin acts independently .
  • Validation : Confirm predictions with triplicate batches and calculate confidence intervals for reproducibility.

Q. How can multi-omics approaches elucidate the molecular mechanisms of this compound’s reduced toxicity compared to lincomycin hydrochloride?

Integrate:

  • Proteomics : Identify differential expression of hepatic detoxification enzymes (e.g., cytochrome P450) via LC-MS/MS.
  • Metabolomics : Track urinary metabolites using NMR to assess renal clearance efficiency.
  • Transcriptomics : Analyze RNA-seq data from in vivo models to pinpoint pathways (e.g., oxidative stress response) modulated by the carbonate moiety .

Methodological Best Practices

Q. How should researchers ensure reproducibility when publishing data on this compound?

  • Experimental documentation : Follow Beilstein Journal guidelines, detailing all synthesis steps, instrument parameters (e.g., HPLC gradients), and statistical tests in the main text or supplementary materials .
  • Data sharing : Deposit raw spectra, fermentation datasets, and code for statistical models in FAIR-aligned repositories (e.g., Zenodo) .
  • Peer review : Pre-submission validation by external labs using protocols from primary literature .

What frameworks are recommended for formulating hypothesis-driven research questions on lincomycin derivatives?

Use the FINER criteria :

  • Feasible : Align scope with available resources (e.g., lab capacity for anaerobic culturing).
  • Novel : Explore under-researched areas like the compound’s anti-biofilm activity.
  • Ethical : Justify animal model use via institutional review boards (IRBs).
  • Relevant : Link to antibiotic resistance mitigation strategies .

Data Interpretation Tables

Parameter Baseline Study Advanced Study
MIC Values 0.5–2 μg/mL (Gram-positive strains)Strain-specific outliers (e.g., 8 μg/mL)
Stability Half-life 12 months (4°C, desiccated)6 months (25°C/humid) with 5% degradation
Fermentation Yield 800–1000 μg/mL (unoptimized)1345 μg/mL (RSM-optimized)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.